3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with ethylphenoxy and dimethyl groups, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-ethylphenol with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming propanoic acid derivatives.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- 3-[5-(4-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
Uniqueness
3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-[5-(2-ethylphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-12-7-5-6-8-14(12)21-16-13(9-10-15(19)20)11(2)17-18(16)3/h5-10H,4H2,1-3H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYJOHFSOYERN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C(=NN2C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC2=C(C(=NN2C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.